Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Übersicht

Beschreibung

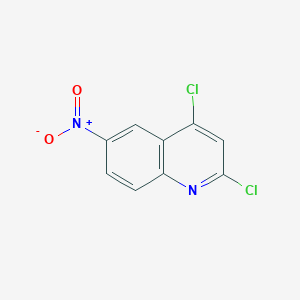

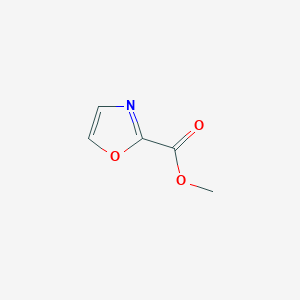

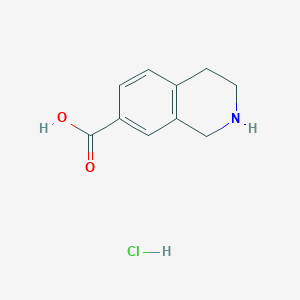

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound with the CAS Number: 871260-40-1. It has a molecular weight of 197.19 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, often involves the use of click 1,3-dipolar cycloaddition . This strategy is used for the synthesis of new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems as novel hybrid molecules by reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H11N3O3/c1-3-14-8 (13)5-11-4-7 (6 (2)12)9-10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 78 - 80 degrees . It has a molecular weight of 197.19 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, as a derivative of triazole, has been studied for its application as a corrosion inhibitor. In a study, similar triazole derivatives demonstrated significant inhibition efficiency in preventing corrosion of mild steel in acidic environments, implying potential utility in industrial settings (Nahlé et al., 2021).

Antimicrobial Activity

Triazole derivatives, which include compounds structurally related to this compound, have been synthesized and evaluated for antimicrobial properties. These compounds have shown potential in combating various microbial strains, indicating their relevance in medical research and potential pharmaceutical applications (Holla et al., 2005).

Coordination Polymers

Research involving the synthesis of coordination polymers has utilized compounds related to this compound. These studies focus on creating novel materials with specific chemical and physical properties, contributing to the field of material science and nanotechnology (Hu et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, the compound and its derivatives have been explored for their ability to form self-assembled structures and interactions, such as π-hole tetrel bonding. These studies contribute to a deeper understanding of molecular interactions and the design of novel molecular assemblies (Ahmed et al., 2020).

Catalytic Applications

This compound derivatives have been investigated in the synthesis of various organic compounds, showcasing their utility as intermediates in organic synthesis and catalysis. This application is essential in the development of new synthetic routes for pharmaceuticals and other organic materials (Oliveira et al., 2006).

Electrochemical Sensors

There's research indicating the use of this compound derivatives in the development of electrochemical sensors. These sensors have potential applications in biomedical and environmental monitoring, demonstrating the versatility of triazole derivatives in sensor technology (Beitollahi et al., 2020).

Safety and Hazards

The safety information for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Zukünftige Richtungen

The future directions for the research and development of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate and similar compounds could involve further exploration of their antibacterial and other biological activities . There is also a need for more studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of cyp-450 . This suggests that Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate may interact with similar targets.

Mode of Action

It is known that the nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect various biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that this compound may affect similar pathways.

Pharmacokinetics

It is known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that 1,2,4-triazole derivatives can exhibit myriad of biological activities . This suggests that this compound may have similar effects.

Action Environment

It is known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . This suggests that similar environmental factors may influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine, which can affect various physiological processes.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell survival and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, this compound can influence gene expression by binding to transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation or be excreted from the body. The metabolism of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence the compound’s therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 2-(4-acetyltriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIQLZCLBJUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)